

LC-MS/MS method for 24, 25-Dihydroxy VD2 quantification

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Compound of Interest

Compound Name: 24, 25-Dihydroxy VD2

Cat. No.: B15569829

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An LC-MS/MS Method for the Quantification of 24,25-Dihydroxyvitamin D2 in Human Serum

Application Note

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note describes a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 24,25-dihydroxyvitamin D2 (24,25(OH)₂D₂) in human serum. Vitamin D metabolism is complex, and measuring downstream catabolites like 24,25(OH)₂D₂ provides a more comprehensive understanding of the vitamin D pathway, particularly in individuals receiving vitamin D2 supplementation. While methods for its D3 counterpart are common, this protocol adapts established principles for the specific quantification of the D2 metabolite. The method employs protein precipitation and liquid-liquid extraction, followed by chemical derivatization with 4-[2-(6,7-dimethoxy-4-methyl-3,4-dihydroquinoxalinyl)ethyl]-1,2,4-triazoline-3,5-dione (DMEQ-TAD) to enhance ionization efficiency. Chromatographic separation is achieved using UPLC, and detection is performed on a triple quadrupole mass spectrometer. This method provides the necessary sensitivity and specificity for clinical research and drug development applications.

Introduction

Vitamin D is a crucial prohormone essential for calcium homeostasis and bone metabolism. It exists in two primary forms: vitamin D3 (cholecalciferol), synthesized in the skin upon sun exposure, and vitamin D2 (ergocalciferol), derived from plant sources and dietary supplements.







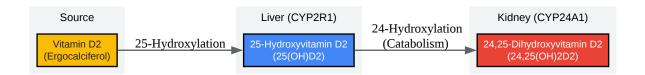
Both forms are hydroxylated in the liver to form 25-hydroxyvitamin D (25(OH)D), the primary circulating biomarker of vitamin D status. A subsequent hydroxylation in the kidney produces the biologically active hormone, 1,25-dihydroxyvitamin D (1,25(OH)₂D).

The catabolism of 25(OH)D is primarily initiated by the enzyme CYP24A1, which hydroxylates it at the C-24 position to form 24,25-dihydroxyvitamin D (24,25(OH)₂D). Measuring the concentration of 24,25(OH)₂D, alongside 25(OH)D, can offer valuable insights into the rate of vitamin D clearance and overall metabolic status. Given that vitamin D2 is a common supplement, the ability to specifically quantify 24,25(OH)₂D₂ is critical for accurately assessing the complete metabolic profile in supplemented individuals.

This document provides a detailed protocol for a robust LC-MS/MS assay to quantify 24,25(OH)₂D₂ in human serum, leveraging a chemical derivatization strategy to achieve high sensitivity.

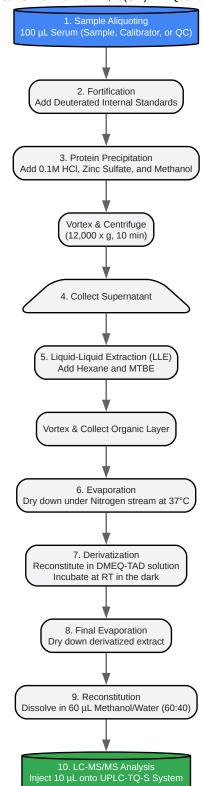
Vitamin D2 Metabolism Pathway







LC-MS/MS Workflow for 24,25(OH)2D2 Quantification



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